molecular formula C15H21N5O2 B11038125 6-(2-methoxyethyl)-2-(4-methylpiperazin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one

6-(2-methoxyethyl)-2-(4-methylpiperazin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one

Cat. No.: B11038125
M. Wt: 303.36 g/mol
InChI Key: PMXABMMDRDRBGB-UHFFFAOYSA-N
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Description

6-(2-methoxyethyl)-2-(4-methylpiperazin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one is a synthetic organic compound with a complex structure. It belongs to the class of pyrido[4,3-d]pyrimidinones, which are known for their diverse biological activities. This compound is of interest in medicinal chemistry due to its potential therapeutic applications.

Properties

Molecular Formula

C15H21N5O2

Molecular Weight

303.36 g/mol

IUPAC Name

6-(2-methoxyethyl)-2-(4-methylpiperazin-1-yl)pyrido[4,3-d]pyrimidin-5-one

InChI

InChI=1S/C15H21N5O2/c1-18-5-7-20(8-6-18)15-16-11-12-13(17-15)3-4-19(14(12)21)9-10-22-2/h3-4,11H,5-10H2,1-2H3

InChI Key

PMXABMMDRDRBGB-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC=C3C(=N2)C=CN(C3=O)CCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-methoxyethyl)-2-(4-methylpiperazin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of key intermediates, such as 2-chloropyridine and 4-methylpiperazine.

    Formation of Pyrido[4,3-d]pyrimidinone Core: The core structure is formed through a series of condensation reactions involving the intermediates.

    Introduction of the Methoxyethyl Group: The 2-methoxyethyl group is introduced via alkylation reactions using appropriate reagents like 2-methoxyethyl chloride.

    Final Cyclization: The final step involves cyclization to form the pyrido[4,3-d]pyrimidinone ring system under controlled conditions, such as heating in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyrimidinone ring, potentially converting it to a dihydropyrimidinone derivative.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydropyrimidinone derivatives.

    Substitution: Introduction of various functional groups at the pyridine ring.

Scientific Research Applications

Chemistry

In chemistry, 6-(2-methoxyethyl)-2-(4-methylpiperazin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate cellular pathways and mechanisms due to its ability to interact with specific proteins and enzymes.

Medicine

Medicinally, this compound is of interest for its potential therapeutic properties. It may exhibit activity against certain diseases, including cancer and neurological disorders, by targeting specific molecular pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 6-(2-methoxyethyl)-2-(4-methylpiperazin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2-hydroxyethyl)-2-(4-methylpiperazin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one
  • 6-(2-ethoxyethyl)-2-(4-methylpiperazin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one

Uniqueness

Compared to similar compounds, 6-(2-methoxyethyl)-2-(4-methylpiperazin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one may exhibit unique properties due to the presence of the methoxyethyl group. This group can influence the compound’s solubility, reactivity, and biological activity, making it distinct in its applications and effects.

Biological Activity

The compound 6-(2-methoxyethyl)-2-(4-methylpiperazin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one is a heterocyclic compound that has attracted significant attention due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a pyrido[4,3-d]pyrimidine core with a methoxyethyl and a piperazine substituent, which are critical for its biological interactions. The molecular structure can be represented as follows:

C15H20N4O\text{C}_{15}\text{H}_{20}\text{N}_4\text{O}

Research indicates that this compound exhibits multiple biological activities, primarily related to:

  • Antitumor Activity : The compound has been shown to inhibit cell proliferation in various cancer cell lines, including glioblastoma and breast cancer, by targeting specific kinases involved in cell signaling pathways.
  • Antimicrobial Properties : Preliminary studies suggest efficacy against several bacterial strains, including gram-positive bacteria such as Staphylococcus aureus and gram-negative bacteria.
  • Monoamine Oxidase Inhibition : The compound may also act as an inhibitor of monoamine oxidase (MAO), which is implicated in neurodegenerative diseases.

Antitumor Activity

In vitro studies have demonstrated that This compound inhibits the growth of human glioblastoma cells. The following table summarizes the antiproliferative effects observed in various cell lines:

Cell LineIC50 (µM)Mechanism of Action
U8710Src kinase inhibition
T98G12Induction of apoptosis
MDA-MB-23115Cell cycle arrest

Antimicrobial Activity

The antimicrobial efficacy was evaluated using agar diffusion methods. The results are summarized below:

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Shigella flexneri10128 µg/mL

Case Studies

  • Case Study on Antitumor Effects :
    A study involving the treatment of glioblastoma cells with varying concentrations of the compound indicated a dose-dependent reduction in cell viability. The mechanism was linked to the inhibition of the Src family kinases, which are known to play a crucial role in cancer progression.
  • Study on Antimicrobial Efficacy :
    In another study focusing on bacterial resistance, the compound was tested against resistant strains of Staphylococcus aureus. Results showed that it retained significant antibacterial activity even against strains that were resistant to conventional antibiotics.

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